(1S,4R) Sertraline Hydrochloride

Descripción general

Descripción

(1S,4R) Sertraline Hydrochloride is a stereoisomer of Sertraline, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily as an antidepressant. Sertraline is marketed under various brand names, including Zoloft. The compound has four stereoisomers: (1R,4R), (1S,4S), (1R,4S), and (1S,4R), with the (1S,4S) isomer being the most therapeutically active .

Métodos De Preparación

The synthesis of (1S,4R) Sertraline Hydrochloride involves several steps, starting from the Friedel-Crafts reaction of benzene and 3,4-dichlorobenzoyl chloride to form 3,4-dichlorobenzophenone. This intermediate undergoes a series of reactions, including condensation with diethyl succinate, hydrolysis, hydrogenation, and cyclization, to yield the desired compound . Industrial production often employs simulated moving bed (SMB) technology for cost-effective and efficient separation of stereoisomers .

Análisis De Reacciones Químicas

(1S,4R) Sertraline Hydrochloride undergoes various chemical reactions, including:

Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.

Reduction: Commonly uses hydrogen gas over palladium on carbon (Pd/C) as a catalyst.

Substitution: Involves nucleophilic or electrophilic reagents under specific conditions.

The major products formed depend on the reaction conditions and reagents used. For example, reduction reactions often yield the corresponding amine derivatives .

Aplicaciones Científicas De Investigación

(1S,4R) Sertraline Hydrochloride has diverse applications in scientific research:

Chemistry: Used as a reference standard in chiral chromatography and stereoisomeric studies.

Biology: Investigated for its effects on serotonin transporters and other biological targets.

Medicine: Primarily used in the treatment of depression, anxiety disorders, and other psychiatric conditions.

Industry: Explored for its potential as a corrosion inhibitor for metals like mild steel.

Mecanismo De Acción

(1S,4R) Sertraline Hydrochloride exerts its effects by inhibiting the serotonin transporter (SERT), thereby blocking the reuptake of serotonin from the synaptic cleft. This leads to increased serotonin levels in the brain, which helps alleviate symptoms of depression and anxiety . The compound interacts with various molecular targets, including 5-HT receptors and other neurotransmitter systems .

Comparación Con Compuestos Similares

(1S,4R) Sertraline Hydrochloride is unique among its stereoisomers due to its specific spatial configuration. Similar compounds include:

(1S,4S) Sertraline Hydrochloride: The most therapeutically active isomer.

(1R,4R) Sertraline Hydrochloride: A therapeutically inactive enantiomer.

Citalopram and Fluoxetine: Other SSRIs with different chemical structures but similar pharmacological effects.

Actividad Biológica

(1S,4R) Sertraline hydrochloride is a selective serotonin reuptake inhibitor (SSRI) primarily used in the treatment of various mood disorders, including depression and anxiety. Its biological activity is characterized by its ability to modulate serotonin levels in the brain, influencing mood and emotional states. This article reviews the biological activity of sertraline, focusing on its pharmacodynamics, clinical efficacy, safety profiles, and environmental impact based on diverse research findings.

Pharmacodynamics

Sertraline works by inhibiting the reuptake of serotonin in the synaptic cleft, leading to increased serotonin availability. This mechanism is crucial for alleviating symptoms of depression and anxiety. The compound's stereochemistry, specifically the (1S,4R) configuration, is essential for its binding affinity and therapeutic effects.

Key Mechanism:

- Inhibition of Serotonin Reuptake: Sertraline selectively blocks the serotonin transporter (SERT), preventing serotonin from being taken back into presynaptic neurons, thus enhancing serotonergic neurotransmission.

Clinical Efficacy

Numerous clinical trials have demonstrated sertraline's efficacy in treating various psychiatric disorders. Below are summarized findings from significant studies:

Safety Profile

The safety profile of sertraline has been extensively studied. Common adverse effects include gastrointestinal disturbances, sexual dysfunction, and insomnia. However, sertraline is generally well-tolerated compared to other SSRIs.

Adverse Event Rates:

- Clinical Evaluation Study: 32.7% incidence of adverse reactions in sertraline group .

- Generalized Anxiety Trial: 8% dropout due to adverse events compared to 10% for placebo .

Case Studies

A unique case involving sertraline overdose highlighted potential severe side effects. A 17-year-old female developed diabetes insipidus following ingestion of a high dose (1000 mg) of sertraline . This case underscores the importance of monitoring and managing dosages carefully.

Environmental Impact

Recent research indicates that sertraline is frequently detected in aquatic environments. A meta-transcriptomic study revealed that exposure to sertraline at concentrations as low as 50 μg/L significantly altered the functional pathways of aquatic microbial communities . Key findings include:

- Inhibition of lipid metabolism and energy pathways.

- Enhanced metabolism of cofactors as a potential adaptive response.

Propiedades

IUPAC Name |

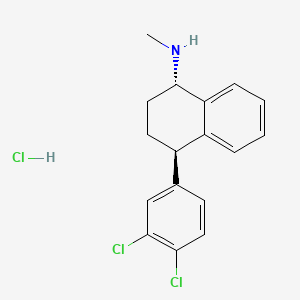

(1S,4R)-4-(3,4-dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2N.ClH/c1-20-17-9-7-12(13-4-2-3-5-14(13)17)11-6-8-15(18)16(19)10-11;/h2-6,8,10,12,17,20H,7,9H2,1H3;1H/t12-,17+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLFQGGGGFNSJKA-KELGLJHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@H]1CC[C@@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80676141 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79896-31-4 | |

| Record name | (1S,4R)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-N-methyl-1-naphthalenamine hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80676141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.